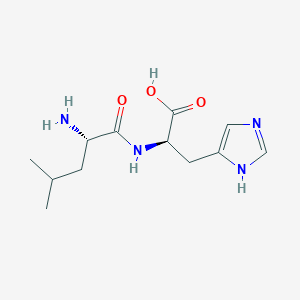
L-Leucyl-D-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-D-histidine is a dipeptide composed of the amino acids leucine and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known to have physiological or cell-signaling effects, although most dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Leucyl-D-histidine can be synthesized through peptide coupling reactions. The synthesis typically involves the activation of the carboxyl group of leucine and the subsequent coupling with the amino group of histidine. Common reagents used in these reactions include carbodiimides (such as DCC or EDC) and coupling additives like HOBt or HOAt to improve the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is widely used due to its efficiency and ability to produce peptides with high purity. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-D-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl group of leucine.
Substitution: The amino group of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Applications De Recherche Scientifique
L-Leucyl-D-histidine has various scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Explored for its potential therapeutic effects in conditions related to amino acid metabolism.
Industry: Utilized in the synthesis of peptide-based drugs and as a building block for more complex peptides.
Mécanisme D'action
The mechanism of action of L-Leucyl-D-histidine involves its interaction with specific molecular targets and pathways. The imidazole ring of histidine can act as a nucleophile, participating in various biochemical reactions. Additionally, the leucine residue can influence the hydrophobic interactions and stability of the peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-histidine: A dipeptide with similar structure but different stereochemistry.
L-Histidyl-L-leucine: Another dipeptide with the same amino acids in reverse order.
L-Leucyl-L-lysine: A dipeptide with leucine and lysine instead of histidine.
Uniqueness
L-Leucyl-D-histidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes and receptors. The presence of the D-isomer of histidine can result in different physiological effects compared to its L-isomer counterpart .
Propriétés
Numéro CAS |
38062-71-4 |
|---|---|
Formule moléculaire |
C12H20N4O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
Clé InChI |
XWOBNBRUDDUEEY-VHSXEESVSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN=CN1)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)



![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12949284.png)


![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)
![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12949310.png)
![6-Iodo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12949315.png)
![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)


